Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure
93710-27-1 structure
Nome del prodotto:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
Numero CAS:93710-27-1
MF:C19H22N2O3
MW:326.389585018158
CID:804170
PubChem ID:125060

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
    • Leuconolam
    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...
    • (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione
    • [ "" ]
    • (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)
    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)
    • (-)-Leuconolam
    • DTXSID80918194
    • AKOS040761980
    • 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
    • B2703-156290
    • Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer
    • 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione
    • 93710-27-1
    • Leuconolam sesquihydrate
    • 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato
    • 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE
    • Inchi: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)
    • Chiave InChI: OXDBJKLQCGAPQX-UHFFFAOYSA-N
    • Sorrisi: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O

Proprietà calcolate

  • Massa esatta: 326.16300
  • Massa monoisotopica: 326.16304257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 1
  • Complessità: 601
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 69.6Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • PSA: 69.64000
  • LogP: 2.59920

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN4430-1 mL * 10 mM (in DMSO)
Leuconolam
93710-27-1 98%
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
TargetMol Chemicals
TN4430-5 mg
Leuconolam
93710-27-1 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN4430-5mg
Leuconolam
93710-27-1
5mg
¥ 4040 2024-07-20
A2B Chem LLC
AH93572-5mg
Leuconolam
93710-27-1 97.0%
5mg
$719.00 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4430-1 mg
Leuconolam
93710-27-1
1mg
¥2435.00 2022-02-28
A2B Chem LLC
AH93572-1mg
Leuconolam
93710-27-1 97
1mg
$599.00 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L94290-5mg
Leuconolam
93710-27-1
5mg
¥4800.0 2022-04-27
TargetMol Chemicals
TN4430-1 ml * 10 mm
Leuconolam
93710-27-1
1 ml * 10 mm
¥ 4140 2024-07-20

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Riferimento
Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F
Low, Yun-Yee; Hong, Fong-Jiao; Lim, Kuan-Hon; Thomas, Noel F.; Kam, Toh-Seok, Journal of Natural Products, 2014, 77(2), 327-338

Metodo di produzione 2

Condizioni di reazione
Riferimento
Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids
Geng, Qian; Li, Zining; Lu, Zhe; Liang, Guangxin, Youji Huaxue, 2016, 36(7), 1447-1464

Metodo di produzione 3

Condizioni di reazione
Riferimento
Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions
Li, Zining; Geng, Qian; Lv, Zhe; Pritchett, Beau P.; Baba, Katsuaki; et al, Organic Chemistry Frontiers, 2015, 2(3), 236-240

Metodo di produzione 4

Condizioni di reazione
Riferimento
Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group
Ordeix, Sergi; Alcaraz, Marta; Llor, Nuria; Calbo, Arnau; Bosch, Joan; et al, Tetrahedron, 2020, 76(51),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
Riferimento
Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam
Umehara, Atsushi; Ueda, Hirofumi; Tokuyama, Hidetoshi, Tetrahedron, 2021, 79,

Metodo di produzione 6

Condizioni di reazione
Riferimento
The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids
Pfaffenbach, Magnus; Gaich, Tanja, Chemistry - A European Journal, 2016, 22(11), 3600-3610

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 40 °C
Riferimento
Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C
Xu, Zhengren; Wang, Qian; Zhu, Jieping, Journal of the American Chemical Society, 2015, 137(20), 6712-6724

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 40 °C
Riferimento
Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids
Xu, Zhengren; Wang, Qian; Zhu, Jieping, Journal of the American Chemical Society, 2013, 135(51), 19127-19130

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  16 h, 18 °C
Riferimento
Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam
Banwell, Martin G.; Beck, Daniel A. S.; Willis, Anthony C., ARKIVOC (Gainesville, 2006, (3), 163-174

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd